molecular formula C10H10F3N5 B2877853 N,N-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-5-amine CAS No. 338417-24-6

N,N-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-5-amine

Cat. No. B2877853
CAS RN: 338417-24-6
M. Wt: 257.22
InChI Key: KEABEJLQNGDXRY-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-5-amine (DTTA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTTA is a tetrazole-based compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

Free Radical Photopolymerization

  • Research has explored the use of multivalent atom-containing amines, including compounds similar to N,N-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-5-amine, as coinitiators in photoinitiating systems for free radical photopolymerization. These compounds significantly increase polymerization rates and final conversion in the presence of oxygen, a challenging environment for photopolymerization (El-Roz et al., 2010).

Electrophilic Reactivity Studies

  • A study used a similar compound, N,N-Dimethyl-4-aminophenyl cation, as an electrophilic probe to determine the relative reactivity of various nucleophiles. This research provides insights into the behavior of these compounds in chemical reactions, which is crucial for designing new materials and drugs (Dichiarante et al., 2008).

Potentiometric Studies

  • Novel compounds structurally related to N,N-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-5-amine have been synthesized and analyzed potentiometrically. This research is significant in understanding the behavior of these compounds in different solvents, which can be applied in various scientific and industrial processes (Özil et al., 2010).

Lewis Acid Catalysis

  • In the field of organic synthesis, these compounds have been evaluated as catalysts for chemical reactions like the cycloaddition of oxiranes and isocyanates. Such research aids in developing new synthetic pathways and understanding catalysis mechanisms (Yang et al., 2018).

Photophysical Studies

  • The effect of N-phenyl substitutions on the fluorescence of certain compounds, including those related to N,N-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-5-amine, has been studied. This research is vital for developing new materials with specific photophysical properties (Yang, Chiou, & Liau, 2002).

properties

IUPAC Name

N,N-dimethyl-1-[3-(trifluoromethyl)phenyl]tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N5/c1-17(2)9-14-15-16-18(9)8-5-3-4-7(6-8)10(11,12)13/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEABEJLQNGDXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=NN1C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-5-amine

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